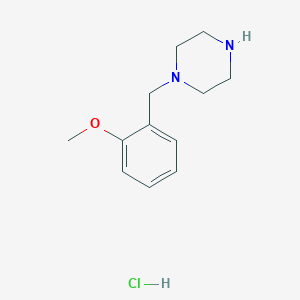
1-(2-Methoxy-benzyl)-piperazine hydrochloride
Overview
Description
1-(2-Methoxy-benzyl)-piperazine hydrochloride is a chemical compound. It is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The 2-methoxy-benzyl group is attached to one of the nitrogen atoms of the piperazine ring. This compound is likely to be a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxy-benzyl)-piperazine hydrochloride would consist of a piperazine ring with a 2-methoxybenzyl group attached to one of the nitrogen atoms. The hydrochloride indicates that there is a chloride ion associated with the molecule, likely forming an ionic bond with the piperazine nitrogen .Chemical Reactions Analysis
The chemical reactions involving 1-(2-Methoxy-benzyl)-piperazine hydrochloride could be influenced by the presence of the piperazine ring and the 2-methoxybenzyl group. Piperazine derivatives are known to undergo various types of reactions, including nucleophilic substitution reactions . The 2-methoxybenzyl group could also participate in reactions, particularly those involving the methoxy (OCH3) group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxy-benzyl)-piperazine hydrochloride would be influenced by its molecular structure. For example, it is likely to be a solid at room temperature . Its solubility in various solvents, melting point, boiling point, and other properties could be determined through experimental analysis.Scientific Research Applications
2-Methoxy benzyl chloride
- Scientific Field : Organic Chemistry
- Application Summary : 2-Methoxy benzyl chloride is an organometallic compound that has potent antagonist activity against a wide variety of organometallic and non-organometallic compounds .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : It is used in the treatment of inflammatory diseases .
cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound was designed and synthesized as a potential neuroleptic .
- Method of Application : The compound was evaluated for its inhibitory effects on apomorphine-induced stereotyped behavior in rats .
- Results or Outcomes : The compound was found to be 13 and 408 times more potent than haloperidol and metoclopramide, respectively. It exhibited a fairly high ratio of antistereotypic activity to cataleptogenicity compared with haloperidol and metoclopramide .
Photochemical Benzylic Bromination
- Scientific Field : Organic Chemistry
- Application Summary : Photochemical benzylic bromination (the Wohl–Ziegler reaction) represents one of the most well-used methods within synthetic organic photochemistry .
- Method of Application : This procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .
- Results or Outcomes : Despite the simplicity and wide implementation of this methodology, the specific results or outcomes were not detailed in the source .
Photochemical Benzylic Bromination
- Scientific Field : Organic Chemistry
- Application Summary : Photochemical benzylic bromination (the Wohl–Ziegler reaction) represents one of the most well used methods within synthetic organic photochemistry .
- Method of Application : This procedure is initiated by the photolysis of the Br–Br bond in Br 2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .
- Results or Outcomes : Despite the simplicity and wide implementation of this methodology, the specific results or outcomes were not detailed in the source .
Future Directions
The future directions for research and development involving 1-(2-Methoxy-benzyl)-piperazine hydrochloride could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, and chemical synthesis . This could involve conducting further studies to understand its properties, mechanisms of action, and potential applications.
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJCFSMTNJALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-benzyl)-piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



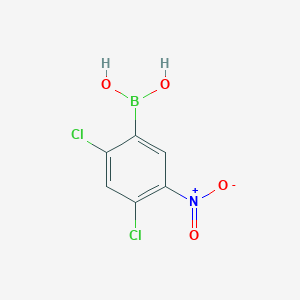

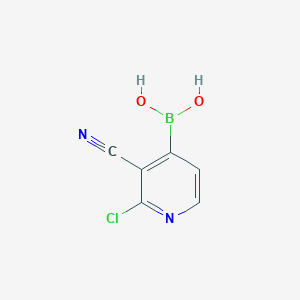


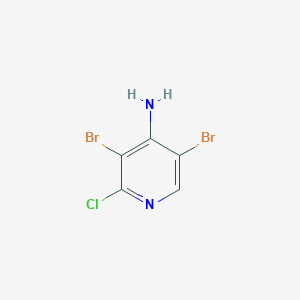
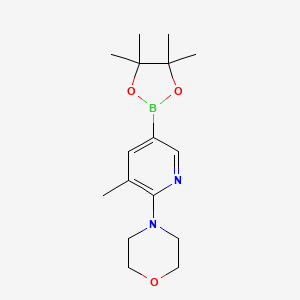
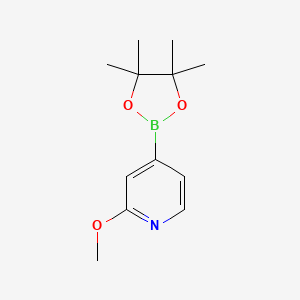



![2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride](/img/structure/B1388202.png)

